molecular formula C13H13NO2 B14468830 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile CAS No. 65619-83-2

1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile

Cat. No.: B14468830
CAS No.: 65619-83-2
M. Wt: 215.25 g/mol
InChI Key: BHNGPNBNTPBTTQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a hydroxyphenyl group, a cyclohexane ring, and a carbonitrile group

Preparation Methods

The synthesis of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or alkyl halides . Major products formed from these reactions include substituted cyclohexanones, alcohols, and various derivatives of the original compound.

Scientific Research Applications

1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as 1-(3-Hydroxyphenyl)-2-oxocyclohexane-1-carbonitrile and 1-(4-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile. These compounds share similar structural features but differ in the position of the hydroxy group or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

65619-83-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C13H13NO2/c14-9-13(6-4-11(15)5-7-13)10-2-1-3-12(16)8-10/h1-3,8,16H,4-7H2

InChI Key

BHNGPNBNTPBTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)O

Origin of Product

United States

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